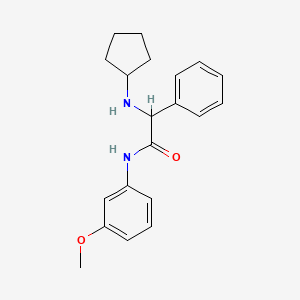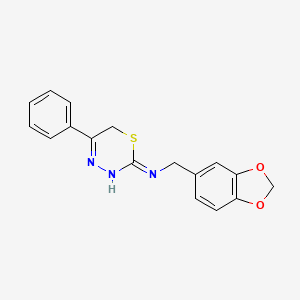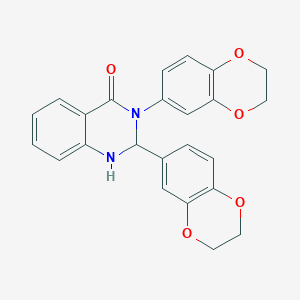![molecular formula C18H13ClN4O2 B10808968 1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B10808968.png)
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves multiple steps
-
Synthesis of Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions .
-
Formation of Pyrazole Ring: : The pyrazole ring is introduced by reacting the quinoline derivative with hydrazine or its derivatives. This step often requires the use of a solvent such as ethanol or methanol and may involve heating under reflux conditions .
-
Functionalization: This can be achieved through acylation reactions using reagents like benzoyl chloride and methoxy-substituted benzoyl chlorides in the presence of a base such as pyridine .
Chemical Reactions Analysis
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically occurs at the methoxy group, leading to the formation of a carboxylic acid derivative .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide .
Scientific Research Applications
-
Chemistry: : The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies .
-
Biology: : In biological research, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms .
-
Medicine: : The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Studies have indicated its potential use as an anti-inflammatory, anticancer, and antimicrobial agent .
-
Industry: : In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can be compared with other quinoline derivatives, such as:
-
Chloroquine: : A well-known antimalarial drug that also contains a quinoline core. Unlike this compound, chloroquine primarily targets the malaria parasite .
-
Camptothecin: : An anticancer agent that also features a quinoline structure. Camptothecin inhibits topoisomerase I, whereas this compound has a broader range of enzyme targets .
-
Quinoline-3-carbaldehyde: : A precursor in the synthesis of various quinoline derivatives. It shares structural similarities with this compound but lacks the pyrazole ring and specific functional groups .
Properties
Molecular Formula |
C18H13ClN4O2 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H13ClN4O2/c1-25-13-6-5-10-8-14-16(20)22-23(17(14)21-15(10)9-13)18(24)11-3-2-4-12(19)7-11/h2-9H,1H3,(H2,20,22) |
InChI Key |
NVHXJRFHSKFCTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)C4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone](/img/structure/B10808894.png)


![5-benzyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B10808905.png)
![1-Cyclopropanecarbonyl-N-[2-(3-methylphenyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B10808911.png)
![5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B10808923.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate](/img/structure/B10808929.png)
![1-(3-Chlorophenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine](/img/structure/B10808930.png)
![4-{5-[(2-Methoxybenzenesulfonyl)methyl]furan-2-carbonyl}-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10808932.png)
![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate](/img/structure/B10808934.png)

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B10808951.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B10808958.png)
![1-(2-Methoxyphenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine](/img/structure/B10808960.png)
